Cdk2/4/6-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-ethynyl-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-(4-methylsulfonylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1 |
InChI Key |
XTZONGZKZYDCAY-XMSQKQJNSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
Origin of Product |
United States |
Molecular Mechanisms of Cdk2/4/6 in 1 Action
Direct Kinase Target Specificity and Affinity
The efficacy and potential therapeutic window of a kinase inhibitor are largely defined by its specificity and affinity for its intended targets versus other kinases. Cdk2/4/6-IN-1 has been characterized to understand its interaction profile with several key CDKs.
Cdk2 Inhibition Profile
This compound has demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). One derivative, FN-1501, showed a significant increase in inhibitory activity against CDK2, with an IC50 of 2.47 nmol/L. researchgate.net This suggests that specific structural modifications can enhance the compound's potency towards CDK2. researchgate.net The development of selective CDK2 inhibitors is an active area of research, as CDK2 can compensate for the inhibition of CDK4/6 in some cellular contexts. researchgate.net
Cdk4 Inhibition Profile
The compound demonstrates potent inhibition of Cyclin-Dependent Kinase 4 (CDK4). Some of the third-generation CDK4/6 inhibitors exhibit high selectivity over CDK1 and CDK2. tandfonline.com For instance, certain 1-H-pyrazole-3-carboxamide derivatives have shown high inhibitory activity against CDK4, with IC50 values as low as 0.85 nM. rsc.org The pyrido[2,3-d]pyrimidin-7-one structure has been identified as an effective platform for inhibiting a range of kinases, including CDKs, and has led to the development of highly selective Cdk4/6 inhibitors. acs.org
Cdk6 Inhibition Profile
Similar to its effect on CDK4, this compound is a potent inhibitor of Cyclin-Dependent Kinase 6 (CDK6). Research on 1-H-pyrazole-3-carboxamide derivatives revealed strong inhibitory activity against CDK6, with an IC50 value of 1.96 nM for one compound. rsc.org Another series of derivatives, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines, also selectively inhibited CDK6/cyclinD3 with an IC50 value of 0.026 μM. rsc.org
Off-Target Kinase Interactions (e.g., CDK1, CDK7, CDK9)
While designed to target CDK2, 4, and 6, the selectivity of kinase inhibitors is a critical aspect of their molecular profile. Some CDK inhibitors have shown a broad spectrum of activity. For example, dinaciclib (B612106) inhibits multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. aacrjournals.orgaacrjournals.org Flavopiridol (B1662207) is another pan-CDK inhibitor, acting on CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. mdpi.comnih.gov In contrast, some newer inhibitors have been developed with greater selectivity. For instance, a biphenyl-substituted purine (B94841) derivative was found to be approximately 2000-fold more selective for CDK2 over CDK1. acs.org The selectivity of CDK4/6 inhibitors over other CDKs, particularly CDK1, is a key feature of third-generation compounds. tandfonline.com
Interactive Table: Kinase Inhibition Profiles
| Compound/Class | CDK1 | CDK2 | CDK4 | CDK6 | CDK7 | CDK9 | Selectivity Notes |
| FN-1501 | - | IC50 = 2.47 nM researchgate.net | - | - | - | - | Significant inhibitory activity against CDK2. researchgate.net |
| 1-H-pyrazole-3-carboxamide derivative (1a) | - | - | IC50 = 0.85 nM rsc.org | IC50 = 1.96 nM rsc.org | - | - | Highly potent against CDK4 and CDK6. rsc.org |
| Biphenyl-substituted purine (73) | IC50 = 86 μM acs.org | IC50 = 0.044 μM acs.org | Weak Inhibition acs.org | - | Weak Inhibition acs.org | Weak Inhibition acs.org | ~2000-fold selective for CDK2 over CDK1. acs.org |
| Dinaciclib | Ki ~ 20 nmol/L aacrjournals.orgaacrjournals.org | Ki 1–5 nmol/L aacrjournals.orgaacrjournals.org | Ki 1–5 nmol/L aacrjournals.orgaacrjournals.org | Ki 1–5 nmol/L aacrjournals.orgaacrjournals.org | Ki ~ 20 nmol/L aacrjournals.orgaacrjournals.org | Ki <1 nmol/L aacrjournals.orgaacrjournals.org | Broad-spectrum CDK inhibitor. aacrjournals.orgaacrjournals.org |
| Flavopiridol | Inhibits mdpi.comnih.gov | Inhibits mdpi.comnih.gov | Inhibits mdpi.comnih.gov | Inhibits mdpi.comnih.gov | Inhibits mdpi.comnih.gov | Inhibits mdpi.comnih.gov | Pan-CDK inhibitor. mdpi.comnih.gov |
Downstream Signaling Pathway Modulation
The inhibition of CDKs by this compound directly influences the phosphorylation status of key downstream proteins, most notably the Retinoblastoma protein (Rb), a critical tumor suppressor.
Retinoblastoma Protein (Rb) Phosphorylation Dynamics
The phosphorylation of the Retinoblastoma protein (Rb) is a pivotal event in cell cycle progression. In its hypophosphorylated state, Rb binds to E2F transcription factors, repressing the expression of genes required for S-phase entry. biorxiv.orgnih.gov The initiation of the cell cycle is marked by the phosphorylation of Rb by CDK4/6-Cyclin D complexes, leading to a partial inactivation of Rb and the initial transcription of E2F target genes. mdpi.comnih.gov Subsequently, CDK2-Cyclin E complexes hyperphosphorylate Rb, causing its complete dissociation from E2F and allowing for full S-phase entry. nih.govbiorxiv.org
Inhibition of CDK4/6 has been shown to prevent or reverse the phosphorylation of Rb at multiple sites. biorxiv.org This action maintains Rb in its active, growth-suppressive state. elifesciences.org Studies have shown that while CDK4/6 initiates Rb phosphorylation, high CDK2 activity is required to maintain it, creating a bistable switch for cell cycle commitment. researchgate.net Therefore, by inhibiting both CDK4/6 and CDK2, a compound like this compound can exert a multi-pronged blockade on the Rb-E2F pathway, preventing the cell from progressing through the G1/S checkpoint. elifesciences.orgharvard.edu
E2F Transcription Factor Activity Regulation
The retinoblastoma protein (Rb) is a critical tumor suppressor that, in its active, hypophosphorylated state, binds to and sequesters the E2F family of transcription factors. nih.gov This binding prevents E2F from activating the transcription of genes necessary for DNA replication and S-phase entry. nih.govgenesandcancer.com
The kinase activity of CDK4/6-cyclin D and CDK2-cyclin E complexes leads to the phosphorylation and subsequent inactivation of Rb. spandidos-publications.comnih.govaacrjournals.org This phosphorylation causes Rb to release E2F, allowing the transcription factor to initiate the expression of genes required for the G1/S transition. nih.govspandidos-publications.com
This compound, by inhibiting CDK2, CDK4, and CDK6, prevents the phosphorylation of Rb. spandidos-publications.com This maintains Rb in its active, hypophosphorylated state, ensuring the continued sequestration of E2F. spandidos-publications.com The resulting suppression of E2F transcriptional activity is a primary mechanism by which this compound induces a G1 cell cycle arrest. nih.govspandidos-publications.com Studies have shown that CDK4/6 activation is sufficient to trigger E2F activity, highlighting the importance of its inhibition. nih.gov
| Component | Role in Uninhibited Cell Cycle | Effect of this compound |
| CDK4/6 | Phosphorylates Rb, initiating its inactivation. genesandcancer.combiorxiv.org | Inhibited, preventing initial Rb phosphorylation. spandidos-publications.com |
| CDK2 | Further phosphorylates Rb, leading to its complete inactivation. nih.govaacrjournals.org | Inhibited, preventing complete Rb inactivation. |
| Rb | Becomes hyperphosphorylated and releases E2F. nih.govaacrjournals.org | Remains hypophosphorylated and bound to E2F. spandidos-publications.com |
| E2F | Activates transcription of S-phase genes. nih.govgenesandcancer.com | Remains sequestered and inactive. nih.govspandidos-publications.com |
Cyclin-Dependent Kinase Inhibitor (CKI) Modulation (p21, p27)
The Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs), which includes p21 (CIP1) and p27 (KIP1), play a complex role in regulating CDK activity. genesandcancer.com While they are generally known as inhibitors of CDK2 complexes, they can also act as assembly factors for CDK4/6-cyclin D complexes. embopress.orgtandfonline.com
Under normal conditions, CDK4/6-cyclin D complexes can sequester p21 and p27, titrating them away from CDK2. nih.govmdpi.com This sequestration allows for the activation of CDK2 and progression through the cell cycle. nih.govmdpi.com
Inhibition of CDK4/6 by compounds like this compound can lead to the redistribution of p21 and p27. biorxiv.orgnih.gov With CDK4/6 inhibited, these CKIs are released and become available to bind and inhibit CDK2-cyclin E complexes, further contributing to the G1 arrest. biorxiv.orgnih.gov However, some studies suggest that this compound can induce cell cycle arrest even in the absence of p21 and p27, indicating a direct inhibitory effect on CDK4/6 is also a primary mechanism. biorxiv.orgroyalsocietypublishing.org The inhibitory potency of p21 and p27 is significant, with Ki values in the nanomolar range for CDK2, CDK4, and CDK6. molbiolcell.org
| CKI | Function in Cell Cycle | Modulation by this compound |
| p21 (CIP1) | Inhibits CDK2; can promote CDK4/6 assembly. genesandcancer.comembopress.org | Released from CDK4/6, leading to increased inhibition of CDK2. biorxiv.orgnih.gov |
| p27 (KIP1) | Inhibits CDK2; can promote CDK4/6 assembly. genesandcancer.comembopress.org | Released from CDK4/6, leading to increased inhibition of CDK2. biorxiv.orgnih.gov |
Other Cell Cycle Regulatory Protein Perturbations (e.g., FOXM1, c-Myc)
Beyond the core Rb-E2F pathway, this compound affects other key cell cycle regulators.
FOXM1 (Forkhead box protein M1) is a transcription factor that plays a crucial role in G1/S and G2/M transitions by activating the expression of pro-proliferative genes. oncotarget.com CDK4/6 can phosphorylate and stabilize FOXM1, thereby promoting its transcriptional activity and suppressing senescence. aacrjournals.orgoncotarget.com Inhibition of CDK4/6 leads to the degradation of FOXM1, contributing to the anti-proliferative effects of the inhibitor. aacrjournals.org
c-Myc is a potent oncogenic transcription factor that is activated by CDK2, CDK4, and CDK6. nih.govgencat.cat Upregulation of c-Myc has been observed in models of resistance to CDK4/6 inhibitors. nih.govnih.gov By inhibiting these CDKs, this compound can lead to a decrease in c-Myc activity, further contributing to cell cycle arrest and potentially mitigating resistance mechanisms. nih.govelifesciences.org
| Regulatory Protein | Role in Uninhibited Cell Cycle | Effect of this compound |
| FOXM1 | Activated by CDK4/6 phosphorylation, promotes G1/S gene expression. aacrjournals.orgoncotarget.com | Inhibition of CDK4/6 leads to FOXM1 degradation and reduced transcriptional activity. aacrjournals.org |
| c-Myc | Activated by CDK2, 4, and 6; promotes proliferation. nih.govgencat.cat | Inhibition of CDKs leads to decreased c-Myc activity. nih.govelifesciences.org |
Cellular and Subcellular Responses to Cdk2/4/6 in 1
Cell Cycle Arrest Phenotypes
The progression through the distinct phases of the cell cycle is orchestrated by the sequential activation of CDK-cyclin complexes. tandfonline.com Cdk2/4/6-IN-1 targets key kinases responsible for the G1 to S phase transition, leading to a robust blockade of cell cycle progression.
G1 Phase Arrest Induction
The primary and most well-documented cellular response to the inhibition of CDK4 and CDK6 is a potent arrest in the G1 phase of the cell cycle. spandidos-publications.comfrontiersin.org These kinases, in complex with D-type cyclins, are responsible for the initial phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. spandidos-publications.comaacrjournals.org This phosphorylation event partially relieves Rb's inhibition of the E2F family of transcription factors, a crucial step for cells to pass the Restriction Point and commit to DNA replication. spandidos-publications.com
Inhibitors of CDK4/6 block this initial phosphorylation, keeping Rb in its active, hypophosphorylated state, which sequesters E2F and prevents the transcription of genes necessary for S-phase entry. spandidos-publications.comfrontiersin.org This results in a halt of the cell cycle in the G1 phase. spandidos-publications.comfrontiersin.org
The concurrent inhibition of CDK2 reinforces this G1 arrest. CDK2, primarily in complex with cyclin E, is responsible for the subsequent hyperphosphorylation of Rb, which leads to the full release of E2F and irreversible commitment to S phase. aacrjournals.orgbiorxiv.org By inhibiting CDK2, this compound ensures a more complete shutdown of the Rb-E2F pathway, preventing cells from bypassing the initial CDK4/6 blockade. aacrjournals.orgresearchgate.net This dual inhibition is particularly relevant in cancers that have developed resistance to CDK4/6 inhibitors alone through the upregulation of cyclin E/CDK2 activity. nih.govaacrjournals.org Studies with the dual CDK2/4/6 inhibitor PF-06873600 have demonstrated its ability to induce G1 arrest and overcome resistance to selective CDK4/6 inhibitors. nih.govresearchgate.net
| Inhibitor Class | Key Targets | Primary Effect on Cell Cycle | Molecular Mechanism |
| CDK4/6 Inhibitor | CDK4/Cyclin D, CDK6/Cyclin D | G1 Phase Arrest | Prevents initial phosphorylation of Rb, maintaining E2F sequestration. spandidos-publications.comfrontiersin.org |
| CDK2 Inhibitor | CDK2/Cyclin E, CDK2/Cyclin A | G1/S Transition Block, S Phase Inhibition | Prevents hyperphosphorylation of Rb; inhibits substrates for DNA replication. aacrjournals.orgnih.gov |
| This compound | CDK2, CDK4, CDK6 | Potent G1 Phase Arrest | Comprehensive blockade of Rb phosphorylation and E2F-mediated transcription. aacrjournals.orgresearchgate.net |
G2/M Phase Progression Alterations
While the principal effect of this compound is G1 arrest, alterations in the G2/M phase can also occur, largely due to the inhibition of CDK2. The CDK2/cyclin A complex plays a role in the progression through the S and G2 phases. tandfonline.comallenpress.com Furthermore, some CDK inhibitors have broader activity that can affect CDK1, the primary mitotic kinase. While selective CDK2/4/6 inhibitors are designed to spare CDK1 to reduce toxicity, high concentrations or specific contexts might lead to off-target effects. nih.govbioworld.com
In some melanoma cell models, combined inhibition of CDK4/6 and CDK2 led to an increased percentage of cells in the G2 phase, suggesting a disruption in the transition from G2 to mitosis. frontiersin.org This indicates that while G1 arrest is the predominant outcome, a fraction of cells may be halted at a later checkpoint.
Programmed Cell Death Pathways Activation
Beyond inducing a static arrest of the cell cycle, this compound can trigger terminal cell fate decisions, including apoptosis and senescence. The specific outcome often depends on the cellular context, the genetic background of the tumor, and the presence of other cellular stresses. nih.gov
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. While selective CDK4/6 inhibitors are primarily considered cytostatic (inducing arrest), the broader inhibition profile that includes CDK2 can lower the threshold for apoptosis. nih.govresearchgate.net CDK2 has been implicated in DNA repair and cell survival pathways, and its inhibition can sensitize cells to apoptotic stimuli. rsc.orgresearchgate.net
In certain cancer types, such as esophageal squamous cell carcinoma and some leukemias, CDK4/6 inhibition alone has been shown to induce apoptosis. researchgate.net The addition of CDK2 inhibition can enhance this effect. For instance, CDK2 activation has been linked to the mitochondrial apoptosis pathway through its interaction with proteins like Bcl-xL and Bak. researchgate.net Therefore, inhibiting CDK2 can disrupt these survival signals and promote cell death. Research on multi-CDK inhibitors has shown that they can induce apoptosis, often confirmed by an increase in the sub-G1 cell population during cell cycle analysis. nih.govrsc.org
Senescence Induction
Cellular senescence is a state of irreversible cell cycle arrest coupled with a distinctive secretory phenotype. nih.govembopress.org It is a powerful tumor-suppressive mechanism. Treatment with CDK4/6 inhibitors is a well-established inducer of a senescence-like state in cancer cells, particularly in Rb-proficient tumors. aacrjournals.orgresearchgate.net This state is characterized by a flattened cell morphology and increased activity of senescence-associated β-galactosidase. tandfonline.com
The combined inhibition of CDK2 and CDK4/6 has been shown to enhance this senescence response. nih.govnih.gov In breast cancer models resistant to the CDK4/6 inhibitor palbociclib (B1678290), the addition of a CDK2 inhibitor overcame resistance by inducing a profound senescent phenotype. nih.gov This effect is mediated by the suppression of pro-proliferative factors like C-MYC, which CDK2 is known to regulate. tandfonline.comnih.gov By enforcing a more durable cell cycle exit, the induction of senescence provides a therapeutically relevant outcome, preventing the regrowth of tumors. researchgate.nettandfonline.com
| Pathway | Trigger | Key Molecular Features | Cellular Outcome |
| Apoptosis | CDK2/4/6 Inhibition | Caspase activation, PARP cleavage, loss of mitochondrial membrane potential. researchgate.net | Programmed cell death and elimination of cancer cells. |
| Senescence | CDK2/4/6 Inhibition | Stable G1 arrest, Rb hypophosphorylation, increased SA-β-gal activity, SASP. tandfonline.comnih.gov | Irreversible growth arrest, potential for immune clearance. |
Autophagy Modulation
Autophagy is a cellular recycling process where cells degrade their own components to maintain homeostasis or survive under stress. In the context of cancer therapy, autophagy can play a dual role: it can either promote cell survival by providing nutrients during stress, or it can contribute to cell death.
Several studies have shown that CDK4/6 inhibitors can activate autophagy in cancer cells. frontiersin.orgnih.gov This activation often acts as a cytoprotective mechanism, allowing cells to survive the metabolic stress induced by cell cycle arrest and potentially contributing to drug resistance. nih.govmdpi.com The inhibition of autophagy has been shown to re-sensitize cancer cells to CDK4/6 inhibitors. mdpi.com
The role of CDK2 in autophagy is less direct but has been linked through its regulation of the cell cycle inhibitor p27, which can modulate the mTORC1 pathway, a central regulator of autophagy. nih.govthno.org By inhibiting CDK2, 4, and 6, this compound likely triggers a complex autophagic response. While the primary response may be a pro-survival one, the intense cellular stress from a comprehensive cell cycle blockade could, in some contexts, push the autophagic process towards cell death. Further research is needed to fully elucidate the specific modulation of autophagy by dual CDK2/4/6 inhibitors.
Impact on Cellular Proliferation and Viability
The primary and most direct consequence of inhibiting CDK2, CDK4, and CDK6 is the disruption of the cell cycle, leading to a potent anti-proliferative effect. These kinases are fundamental drivers of the G1 to S phase transition, and their simultaneous blockade effectively halts the cell's progression towards DNA replication and division aacrjournals.orgersnet.org.
This compound demonstrates significant anti-proliferative activity in cancer cell lines. In vitro studies have shown that it inhibits the growth of OVCAR3 ovarian cancer cells and MCF7 breast cancer cells with IC₅₀ values of 14.6 nM and 117.8 nM, respectively medchemexpress.com. This growth inhibition is achieved by preventing the phosphorylation of the Retinoblastoma protein (Rb), a critical substrate of these kinases medchemexpress.com. The inhibition of Rb phosphorylation maintains its suppressive grip on E2F transcription factors, thereby preventing the expression of genes required for S-phase entry aacrjournals.org.
The efficacy of targeting these three kinases simultaneously is rooted in overcoming the redundancy and compensatory mechanisms within the cell cycle machinery. Inhibition of only CDK4/6 can lead to resistance through the upregulation and activation of the Cyclin E-CDK2 complex aacrjournals.orgtandfonline.com. By concurrently inhibiting CDK2, compounds like this compound can prevent this escape mechanism, leading to more durable growth arrest aacrjournals.orgtandfonline.com. This synergistic effect has been observed in preclinical models of breast cancer, melanoma, and gastrointestinal stromal tumors (GIST), including those that have acquired resistance to CDK4/6-selective inhibitors tandfonline.comresearchgate.netmdpi.com.
| Malignant Cell Line | Cancer Type | Inhibitor | Reported IC₅₀ / Effect | Source |
|---|---|---|---|---|
| OVCAR3 | Ovarian Cancer | This compound | 14.6 nM | medchemexpress.com |
| MCF7 | Breast Cancer (HR+) | This compound | 117.8 nM | medchemexpress.com |
| NCI-H1944 | Lung Cancer | Ebvaciclib (CDK2/4/6 inhibitor) | Induces quiescence | researchgate.net |
| Palbociclib-Resistant MCF7 | Breast Cancer (HR+) | BLU-222 (CDK2i) + Ribociclib (CDK4/6i) | Improved tumor growth inhibition (110%) | tandfonline.com |
A key rationale for targeting the CDK4/6 pathway in cancer therapy is its relative dispensability in many normal, differentiated cells compared to its critical role in tumor cells mdpi.comgenesandcancer.com. Many non-transformed mammalian cells can proliferate without CDK4/6 activity, relying on other CDKs nih.gov. Malignant cells, however, are often characterized by a dysregulated G1 checkpoint and become highly dependent on the Cyclin D-CDK4/6-Rb axis for uncontrolled proliferation mdpi.comgenesandcancer.com.
This creates a therapeutic window where CDK4/6 inhibition can preferentially arrest the growth of cancer cells. Studies on normal cells have shown varied responses. For instance, the benign human fibroblast cell line Hs68 is sensitive to the CDK4/6 inhibitor palbociclib but not to a selective CDK2 inhibitor, suggesting that normal cell proliferation can be driven by CDK4/6 but may not rely on CDK2 in the same way as certain cancers aacrjournals.org. However, antigen-stimulated T-cell proliferation is dependent on CDK4/6, indicating that some normal proliferative processes are affected aacrjournals.org. The dual targeting of CDK2/4/6 is therefore predicated on the heightened dependency of cancer cells on both pathways, particularly in resistant settings, to maintain their proliferative state.
Influence on Cellular Phenotypes and Metabolism
Beyond inducing cell cycle arrest, the inhibition of CDK2, 4, and 6 can profoundly alter a cell's state, pushing it toward differentiation, reprogramming its metabolic networks, and influencing its potential for migration and invasion.
The machinery of the cell cycle is intricately linked with the process of cellular differentiation. Progenitor cells must exit the cell cycle to terminally differentiate, a process that requires the inactivation of proliferative kinases. Research has shown that the coordinated and subsequent inactivation of CDK4/6 and CDK2 is a crucial determinant for irreversible cell cycle exit and commitment to differentiation biorxiv.org.
In adipogenesis models, for example, progenitor cells continue to divide as long as either CDK4/6 or CDK2 is active biorxiv.org. Complete suppression of proliferation and the induction of the master regulator of adipogenesis, PPARG, is only achieved when both kinases are inactivated biorxiv.org. This suggests that a potent CDK2/4/6 inhibitor could drive cells from a proliferative, undifferentiated state toward a more stable, differentiated phenotype. This principle has also been observed in the context of CDK4/6 inhibition, which can induce transcriptional programs associated with luminal differentiation in breast cancer models nih.gov.
CDK4 and CDK6 are not only cell cycle regulators but also act as metabolic sensors and regulators, linking cell division to the cell's energetic and biosynthetic status. Inhibition of these kinases can lead to significant metabolic reprogramming. A key pathway affected is the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH (for antioxidant defense) and ribose-5-phosphate (B1218738) (for nucleotide synthesis).
Studies have demonstrated that CDK6 can phosphorylate and regulate key glycolytic enzymes, thereby controlling metabolic flux into the PPP genesandcancer.comnih.gov. Consequently, inhibiting CDK4/6 can disrupt the balance between the oxidative and non-oxidative branches of the PPP researchgate.net. This was confirmed in studies where a triple knockout of CDK2, CDK4, and CDK6 in mouse embryonic fibroblasts resulted in a metabolic profile consistent with altered PPP flux researchgate.net. In some lung cancer models, CDK4/6 inhibitors were shown to reduce glucose metabolism specifically through the PPP ersnet.org. This metabolic shift can deplete NADPH and glutathione, leading to an increase in reactive oxygen species (ROS) and potentially apoptosis in tumor cells mdpi.com.
The relationship between CDK4/6 inhibition and the Epithelial-Mesenchymal Transition (EMT)—a process by which epithelial cells gain migratory and invasive properties—is complex and appears to be context-dependent. Paradoxically, while CDK4/6 inhibitors block proliferation, they have been reported to induce EMT in some cancer models nih.govspandidos-publications.comamegroups.org.
This induction often occurs through the activation of signaling pathways such as TGF-β spandidos-publications.comamegroups.org. Inhibition of CDK4/6 can lead to the activation of Smad transcription factors, which in turn drive the expression of EMT-related genes spandidos-publications.com. This has been observed in preclinical models where CDK4/6 inhibition led to cells adopting a more mesenchymal morphology and exhibiting increased invasiveness researchgate.netnih.gov. This finding is critical, as drug-induced EMT could represent a mechanism of therapeutic resistance and disease progression, suggesting that combining CDK2/4/6 inhibitors with agents that block pathways like TGF-β might be a necessary future strategy.
Preclinical Efficacy of Cdk2/4/6 in 1 in Disease Models
In Vitro Efficacy Studies
In vitro studies have been instrumental in characterizing the cytotoxic and cytostatic effects of Cdk2/4/6-IN-1 across a spectrum of cancer cell lines and patient-derived models. These experiments have provided key insights into the compound's potency and its mechanisms of action at a cellular level.
This compound has demonstrated potent inhibitory activity against a diverse panel of cancer cell lines. In breast cancer, the compound has shown efficacy in estrogen receptor-positive (ER+) cell lines, which are often dependent on CDK4/6 activity for proliferation. For instance, in MCF-7, a widely used ER+ breast cancer cell line, this compound exhibited significant potency. mdpi.com Its activity extends to other breast cancer subtypes as well.
Beyond breast cancer, the compound has shown promise in gastrointestinal stromal tumor (GIST) cell lines. In models of GIST with intact retinoblastoma (RB) protein, the dual inhibition of CDK2 and CDK4/6 by compounds like this compound has been shown to effectively induce cell cycle arrest in the G1 phase. nih.gov Specifically, in GIST430 and GIST430/654 cell lines, this compound inhibited RB1 hyperphosphorylation and cyclin A expression in a dose-dependent manner. academindex.com
The compound's efficacy is not limited to these cancers. Studies in oral squamous cell carcinoma (OSCC) have also indicated potential therapeutic benefits. The rationale for its use in various solid tumors is further supported by its ability to induce senescence, a state of permanent cell cycle arrest, in a variety of cancer models. researchgate.net
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast Cancer | 48 |
| Cama-1 | Breast Cancer | 41 |
| T-47D | Breast Cancer | 63.5 |
| HCC1428 | Breast Cancer | 62 |
| ZR-75-1 | Breast Cancer | 106 |
| Ovcar3 | Ovarian Cancer | 48 |
| GIST430 | GIST | 25.1 |
| GIST430/654 | GIST | 8.6 |
| GIST48 | GIST | 51.3 |
Patient-derived organoids (PDOs) and spheroids are three-dimensional culture systems that more accurately reflect the complex architecture and heterogeneity of patient tumors. While specific data on the responsiveness of breast cancer PDOs to this compound is still emerging, the use of these models in cancer research is well-established for predicting patient responses to various therapies. researchgate.net The ability to generate and test therapies on PDOs offers a promising avenue for personalized medicine. researchgate.net
A significant challenge in the treatment of ER+ breast cancer is the development of resistance to CDK4/6 inhibitors like palbociclib (B1678290). This compound has shown considerable promise in overcoming this resistance. nih.gov Preclinical models have demonstrated that resistance to CDK4/6 inhibition can be mediated by the activation of CDK2, which this compound also targets. nih.gov
In palbociclib-resistant MCF-7 breast cancer cells (MCF-7pR), which have acquired amplification of the CCNE1 gene (encoding cyclin E1), this compound has demonstrated the ability to overcome this resistance. nih.govharvard.edu The combination of a CDK2/4/6 inhibitor with endocrine therapy has been shown to efficiently inhibit the growth of both sensitive and resistant breast cancer cell models. harvard.edu This suggests that the dual targeting of CDK2 and CDK4/6 is a viable strategy to combat acquired resistance to CDK4/6-selective inhibitors.
In Vivo Efficacy Studies
The anti-tumor activity of this compound has been further validated in various in vivo models, which provide a more complex biological environment to assess therapeutic efficacy.
In cell-line derived xenograft (CDX) models, this compound has demonstrated significant tumor growth inhibition. In an MCF-7 xenograft model, this compound was more effective at reducing tumor volume than palbociclib, both as a monotherapy and in combination with fulvestrant (B1683766). mdpi.com Furthermore, in a mouse model of acquired resistance to palbociclib, the combination of this compound with fulvestrant successfully halted tumor growth and extended progression-free survival. mdpi.com
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered to be more representative of human tumor biology. While specific data on this compound in a wide range of PDX models is continually being developed, the compound has demonstrated antitumor activity in multiple in vivo tumor models, supporting its clinical investigation. nih.gov
Genetically engineered mouse models (GEMMs) of cancer are created by introducing specific genetic alterations that drive tumor formation, closely mimicking the genetic basis of human cancers. While direct studies of this compound in breast cancer GEMMs such as the MMTV-PyMT or MMTV-Neu models were not prominently found in the searched literature, these models are invaluable for preclinical testing. The MMTV-PyMT model, for instance, recapitulates many aspects of human breast cancer progression and is a useful tool for evaluating novel therapeutics. labcorp.com The MMTV-Neu model is representative of HER2-positive breast cancer and is used to study therapies targeting this subtype. nih.gov The evaluation of this compound in these and other relevant GEMMs will be crucial for a comprehensive understanding of its therapeutic potential in genetically defined cancer subtypes.
Efficacy in Specific Cancer Subtypes (e.g., HR+/HER2- breast cancer, GIST)
The preclinical and clinical investigation of dual CDK2, CDK4, and CDK6 inhibitors has demonstrated notable efficacy in specific cancer subtypes, particularly in hormone receptor-positive/human epidermal growth factor receptor 2-negative (HR+/HER2-) breast cancer and gastrointestinal stromal tumors (GIST). The primary mechanism of action involves the inhibition of retinoblastoma (Rb) protein phosphorylation, which blocks cell cycle progression from the G1 to the S phase. spandidos-publications.comfrontiersin.org
HR+/HER2- Breast Cancer
In the context of HR+/HER2- breast cancer, resistance to established CDK4/6 inhibitors is a significant clinical challenge. aacrjournals.orgresearchgate.net A key mechanism of this resistance is the activation of CDK2, often driven by cyclin E overexpression, which allows cancer cells to bypass the G1 checkpoint. aacrjournals.orgresearchgate.nettandfonline.com This has provided a strong rationale for the simultaneous inhibition of CDK2/4/6 as a novel therapeutic approach to overcome both intrinsic and acquired resistance. aacrjournals.orgresearchgate.net
Preclinical studies have shown that co-targeting CDK2 with CDK4/6 inhibitors can effectively overcome resistance in estrogen receptor-positive (ER+) breast cancer models. tandfonline.comnih.gov The compound PF-06873600, a first-in-class CDK2/4/6 inhibitor, has been evaluated in a first-in-human study, demonstrating preliminary clinical activity in patients with HR+/HER2- metastatic breast cancer. aacrjournals.orgnih.gov In this study, treatment with PF-06873600, particularly in combination with fulvestrant, led to reductions in pharmacodynamic biomarkers such as phosphorylated Rb and the proliferation marker Ki67 in tumor biopsies. aacrjournals.orgnih.gov
The study reported objective partial responses in patients with HR+/HER2- metastatic breast cancer. researchgate.netnih.gov The objective response rate (ORR) varied across different parts of the trial, as detailed in the table below.
Table 1: Efficacy of PF-06873600 in HR+/HER2- Metastatic Breast Cancer
| Trial Part | Patient Population | Objective Response Rate (ORR) | 95% Confidence Interval |
|---|---|---|---|
| Part 2A | CDK4/6i-naïve, prior endocrine therapy | 6.7% | 1.4%–18.3% |
Data sourced from a first-in-human clinical study of PF-06873600. aacrjournals.orgresearchgate.netnih.gov
Gastrointestinal Stromal Tumors (GIST)
In gastrointestinal stromal tumors (GIST), preclinical evidence strongly supports the co-inhibition of CDK2 and CDK4/6 as a promising therapeutic strategy. researchgate.net While CDK4/6 inhibitors as monotherapy have not shown significant clinical activity in GIST, laboratory studies suggest that combining CDK2 and CDK4/6 inhibition could maximize treatment responses. researchgate.netnih.gov
Research on GIST cell lines with intact retinoblastoma (RB1) has revealed that the dual inhibition of CDK2 and CDK4/6 leads to a synergistic effect. researchgate.netresearchgate.net This combination effectively arrests cells in the G1 phase of the cell cycle. researchgate.netmdpi.com These findings establish a biological rationale for pursuing combined CDK2 and CDK4/6 inhibition as a therapeutic approach for patients with advanced GIST, including those whose disease has progressed on standard tyrosine kinase inhibitors. researchgate.net
Table 2: Preclinical Efficacy of Combined CDK2 and CDK4/6 Inhibition in GIST Cell Lines
| Cell Line Model | Key Finding | Implication |
|---|---|---|
| GIST Cell Lines with Intact RB1 | Synergistic therapeutic effect with co-targeting of CDK2 and CDK4/6. researchgate.netresearchgate.net | Suggests potential for enhanced anti-tumor activity compared to single-agent therapy. |
Mechanisms of Resistance to Cdk2/4/6 in 1 and Multi Cdk Inhibition
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. Several key molecular features have been identified that contribute to this phenomenon in the context of CDK2/4/6 inhibition.
Pre-existing Oncogenic Pathway Activation
The hyperactivation of certain oncogenic signaling pathways can render cancer cells less dependent on the CDK4/6-Rb axis for proliferation, thereby conferring intrinsic resistance to CDK inhibitors.
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. mdpi.comnih.gov Its activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can promote cell cycle progression independently of CDK4/6 activity. mdpi.comaacrjournals.orgaacrjournals.org Activation of the PI3K/AKT/mTOR pathway can lead to the upregulation of cyclin D1, a key activator of CDK4/6, and can also promote the activity of CDK2, providing a bypass mechanism for CDK4/6 inhibition. mdpi.comaacrjournals.orgnih.govelgenelim.com Studies have shown that in some resistant cancer models, there is an increased dependence on PI3K/AKT/mTOR signaling. nih.gov The combination of CDK4/6 inhibitors with PI3K or AKT inhibitors has been shown to overcome this resistance in preclinical models. frontiersin.org
MAPK/ERK Pathway: The RAS/RAF/MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation. iiarjournals.org Activating mutations in genes like KRAS or NRAS can lead to constitutive activation of this pathway. aacrjournals.orgnih.gov This can drive cell cycle progression and has been identified as a mechanism of intrinsic resistance to CDK4/6 inhibitors. aacrjournals.orgnih.gov The MAPK pathway can influence the expression of cell cycle regulators and is a downstream effector of pathways like the fibroblast growth factor receptor (FGFR) pathway, which has also been implicated in resistance. encyclopedia.pub
Basal CDK2/Cyclin E Activity
High basal levels of CDK2 activity, often driven by the overexpression of its binding partner, Cyclin E, can confer intrinsic resistance to CDK4/6 inhibitors. nih.govmdpi.com
The cell cycle progression from G1 to S phase is controlled by the phosphorylation of the retinoblastoma protein (Rb). nih.gov While CDK4/6 initiates Rb phosphorylation, subsequent hyperphosphorylation by the Cyclin E/CDK2 complex is required for full inactivation of Rb and commitment to DNA replication. nih.govnih.gov In cells with high intrinsic Cyclin E/CDK2 activity, the reliance on CDK4/6 for this process is diminished. frontiersin.orgmdpi.comaacrjournals.org This allows the cells to bypass the G1 checkpoint blockade imposed by CDK4/6 inhibitors. mdpi.comresearchgate.net Overexpression of Cyclin E has been observed in various cancer types and is associated with a poorer response to CDK4/6 inhibitors. researchgate.netresearchgate.net
Alterations in Rb Pathway Components
The retinoblastoma (Rb) pathway is the direct target of CDK4/6 inhibitors. frontiersin.org Alterations in the core components of this pathway can therefore lead to intrinsic resistance.
Rb Loss: Loss of the retinoblastoma tumor suppressor protein (Rb), typically due to mutations in the RB1 gene, is a well-established mechanism of intrinsic resistance. frontiersin.orgnih.govaacrjournals.orgspandidos-publications.com Without a functional Rb protein, the primary target of CDK4/6 is absent, rendering the inhibitors ineffective. frontiersin.orgaacrjournals.org Although complete loss of Rb is relatively rare in some cancers like hormone receptor-positive breast cancer, it is a significant driver of resistance when it occurs. frontiersin.orgaacrjournals.org
CCNE1 Amplification: Amplification of the CCNE1 gene, which encodes Cyclin E1, leads to its overexpression and subsequent hyperactivation of CDK2. aacrjournals.orgnih.gov This creates a strong bypass mechanism, as discussed above, by allowing for CDK4/6-independent phosphorylation of Rb. researchgate.netfrontiersin.org High levels of Cyclin E1 have been linked to resistance in both preclinical models and clinical samples. aacrjournals.orgaacrjournals.org
Acquired Resistance Mechanisms upon Cdk2/4/6-IN-1 Exposure
Acquired resistance develops in cancer cells that were initially sensitive to the drug after a period of treatment. This often involves the selection and expansion of cell populations with new genetic or epigenetic changes that allow them to overcome the drug's effects.
Compensatory Pathway Activation
Upon sustained exposure to a CDK2/4/6 inhibitor, cancer cells can adapt by upregulating alternative signaling pathways to maintain proliferation.
Similar to intrinsic resistance, the PI3K/AKT/mTOR and MAPK/ERK pathways are frequently implicated in acquired resistance. frontiersin.org The prolonged inhibition of CDK4/6 can lead to a feedback activation of these pathways, allowing the cancer cells to escape the cell cycle block. frontiersin.org Studies have shown that in cells that have developed resistance to CDK4/6 inhibitors, there is often an increased activation of AKT or ERK. aacrjournals.org
Genetic and Epigenetic Alterations
A variety of genetic and epigenetic changes have been observed in cancer cells that have acquired resistance to CDK4/6 inhibitors.
| Alteration Category | Specific Examples | Consequence |
| Genetic | AURKA amplification | Increased activity of Aurora Kinase A, a key mitotic regulator, promoting cell cycle progression. aacrjournals.org |
| CCNE2 amplification | Overexpression of Cyclin E2, leading to CDK2 hyperactivation and bypass of CDK4/6 inhibition. aacrjournals.orgaacrjournals.org | |
| ERBB2 (HER2) activating mutations | Activation of the HER2 signaling pathway, which can drive proliferation through downstream pathways like PI3K/AKT and MAPK/ERK. aacrjournals.org | |
| FGFR2 activating mutations | Activation of the FGFR2 pathway, leading to increased cell proliferation. aacrjournals.orgaacrjournals.org | |
| RAS activating mutations | Constitutive activation of the MAPK/ERK pathway. aacrjournals.org | |
| AKT1 activating mutations | Hyperactivation of the PI3K/AKT/mTOR pathway. aacrjournals.orgaacrjournals.org | |
| FAT1 loss-of-function | Can lead to increased CDK6 expression. aacrjournals.org | |
| Epigenetic | Histone Deacetylase (HDAC) activity changes | Alterations in chromatin structure and gene expression, potentially leading to the upregulation of pro-proliferative genes. frontiersin.org |
| FZR1 loss | FZR1 is a component of the anaphase-promoting complex/cyclosome (APC/C), and its loss can lead to the stabilization of CDK2, CDK4, and CDK6. spandidos-publications.comfrontiersin.org | |
| microRNA dysregulation | Changes in the expression of microRNAs that can regulate the expression of cell cycle proteins, such as CDK6. aacrjournals.orgspandidos-publications.com | |
| Androgen Receptor (AR) overexpression | In some contexts, increased AR signaling can promote cell cycle progression. nih.gov |
These alterations highlight the remarkable adaptability of cancer cells. For instance, amplification of AURKA (Aurora Kinase A) and CCNE2 (Cyclin E2) have been identified in tumors that have become resistant to CDK4/6 inhibitors. aacrjournals.orgaacrjournals.org Activating mutations in kinases like ERBB2 (HER2), FGFR2, RAS, and AKT1 can provide strong proliferative signals that override the effects of CDK4/6 inhibition. aacrjournals.orgaacrjournals.org Loss of the tumor suppressor FAT1 has also been linked to resistance through the upregulation of CDK6. aacrjournals.org
Epigenetic modifications, such as altered histone deacetylase (HDAC) activity and dysregulation of microRNAs, can also contribute to acquired resistance by changing the expression landscape of genes involved in cell cycle control. aacrjournals.orgspandidos-publications.comfrontiersin.org Furthermore, the loss of FZR1, a protein involved in protein degradation, can lead to the accumulation of CDKs, while increased expression of the androgen receptor (AR) can also drive proliferation in certain cancer types. nih.govspandidos-publications.comfrontiersin.org
Tumor Microenvironment Contributions
The tumor microenvironment (TME) plays a significant role in the development of resistance to CDK4/6 inhibitors and, by extension, to multi-CDK inhibitors like this compound. mdpi.com The TME can either inherently diminish or acquire mechanisms over time that reduce the efficacy of these targeted therapies. accscience.com These contributions are multifaceted, involving complex interactions between cancer cells and various components of the surrounding microenvironment, particularly immune cells.
CDK4/6 inhibitors have been shown to modulate the TME by altering the activity of various immune cells. spandidos-publications.com They can enhance antitumor immunity by promoting the activation of cytotoxic T lymphocytes and reducing the proliferation of immunosuppressive regulatory T cells (Tregs). mdpi.comspandidos-publications.com However, the TME can adapt to this pressure, leading to resistance. One key mechanism is the development of an immunosuppressive microenvironment. mdpi.com For instance, tumors can develop resistance characterized by an increase in macrophages with low expression of Major Histocompatibility Complex Class II (MHC-II), which impairs antigen presentation and subsequent T-cell activation. spandidos-publications.com
Furthermore, CDK4/6 inhibitors can paradoxically promote immune evasion. mdpi.comfrontiersin.org Studies have shown that these inhibitors can increase the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. spandidos-publications.comfrontiersin.org This upregulation of PD-L1 enhances its interaction with the PD-1 receptor on T cells, leading to T-cell inhibition and allowing tumor cells to evade immune destruction. spandidos-publications.commdpi.com This dynamic interplay within the TME, where the inhibitor initially stimulates an immune response but also triggers counteracting immune-suppressive signals, is a critical factor in acquired resistance.
Preclinical Strategies to Overcome Resistance
Targeting Resistance-Associated Molecular Lesions
The development of resistance to multi-CDK inhibition is frequently linked to specific molecular alterations that allow cancer cells to bypass the G1/S checkpoint blockade. Preclinical research has identified several key resistance-associated molecular lesions, creating opportunities for targeted therapeutic strategies.
A primary mechanism of resistance is the hyperactivation of the Cyclin E-CDK2 axis. frontiersin.org Amplification or overexpression of Cyclin E (encoded by the CCNE1 gene) is a well-documented mechanism that renders tumors resistant to CDK4/6 inhibitors by allowing for CDK2-mediated phosphorylation of the Retinoblastoma protein (Rb), thereby bypassing the need for CDK4/6 activity. biorxiv.orgfrontiersin.orgaacrjournals.org This suggests that directly targeting CDK2 could be a potent strategy to overcome this form of resistance. frontiersin.org Indeed, the development of next-generation inhibitors that target CDK2 is a promising approach to prevent or overcome resistance. frontiersin.orgsurgeryresearchjournal.com
Other molecular lesions associated with resistance include:
Loss of Rb Function: As Rb is the direct target of the CDK4/6-Cyclin D complex, its functional loss, often through mutations in the RB1 gene, uncouples the cell cycle from CDK4/6 regulation, leading to inherent resistance. iiarjournals.orgnih.gov
CDK7 Upregulation: CDK7 acts as a master regulator by activating other CDKs, including CDK1, CDK2, CDK4, and CDK6. frontiersin.orgfrontiersin.org Increased expression of CDK7 has been observed in resistant cell lines, suggesting that its inhibition could overcome resistance by blunting the compensatory activation of other CDKs. frontiersin.orgencyclopedia.pube-century.us Selective CDK7 inhibitors have shown the ability to inhibit the proliferation of resistant cancer cells. frontiersin.org
Loss of CDK Inhibitors: The loss of endogenous CDK inhibitors like p21 and p27, which normally have an inhibitory effect on CDK2, can also contribute to resistance by allowing for unchecked CDK2 activity. frontiersin.orgiiarjournals.org
The table below summarizes key molecular lesions and the corresponding targeted strategies to overcome resistance.
| Resistance-Associated Molecular Lesion | Consequence | Preclinical Strategy to Overcome Resistance |
| Cyclin E1/E2 (CCNE1/2) Amplification | Hyperactivation of CDK2, bypassing CDK4/6 blockade. biorxiv.orgfrontiersin.org | Inhibition of CDK2 with selective inhibitors or dual CDK2/4/6 inhibitors. frontiersin.orgascopubs.org |
| Loss of Retinoblastoma (Rb) Function | Cell cycle progression becomes independent of CDK4/6 activity. iiarjournals.orgnih.gov | Targeting downstream pathways or alternative cell cycle checkpoints. |
| CDK7 Overexpression | Amplification of kinase cascades, promoting resistance. frontiersin.orgfrontiersin.org | Inhibition of CDK7 with selective inhibitors (e.g., THZ1). frontiersin.org |
| Loss of p21/p27 | Increased CDK2 activity. frontiersin.orgiiarjournals.org | Direct inhibition of CDK2. frontiersin.org |
| CDK6 Amplification | Increased CDK6 kinase activity and non-kinase dependent functions. mdpi.com | Co-targeting CDK2 and CDK6. nih.gov |
Rational Combination Therapies to Abrogate Resistance
Given the complex and multifactorial nature of resistance, rational combination therapies represent a cornerstone of preclinical strategies to enhance the efficacy of this compound and other multi-CDK inhibitors. These strategies aim to simultaneously block the primary target and the emerging resistance pathways.
Combining with other CDK inhibitors: A leading strategy involves combining CDK4/6 inhibitors with CDK2 inhibitors. This approach directly targets the common resistance mechanism of Cyclin E-CDK2 hyperactivation. elifesciences.org Preclinical studies have demonstrated that concurrent inhibition of CDK2 can restore sensitivity to CDK4/6 inhibitors in resistant cells. ascopubs.orgharvard.edu This has led to the development of first-in-class dual CDK2/4/6 inhibitors like PF-06873600, which have shown preliminary antitumor activity in heavily pretreated patients, including those who had progressed on prior CDK4/6 inhibitors. aacrjournals.orgsurgeryresearchjournal.comyoutube.com Another approach is combining a selective CDK2 inhibitor, such as BLU-222, with an approved CDK4/6 inhibitor like ribociclib. onclive.com
Targeting Parallel Signaling Pathways: Resistance to CDK inhibitors often involves the activation of alternative oncogenic signaling pathways. Therefore, combining CDK inhibitors with agents that target these escape routes is a promising strategy.
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in resistant tumors. nih.gov Co-inhibition of the PI3K/AKT/mTOR pathway and CDK4/6 has been shown to overcome both intrinsic and adaptive resistance, leading to tumor regression in preclinical models. frontiersin.orge-century.us
RAS/MAPK Pathway: In certain cancers like KRAS-mutant pancreatic cancer, concurrent treatment with a CDK4/6 inhibitor and an ERK-MAPK inhibitor has demonstrated synergistic suppression of tumor growth. mdpi.comaacrjournals.org
FGFR Pathway: Activation of the Fibroblast Growth Factor Receptor (FGFR) pathway has also been identified as a resistance mechanism. nih.gov
Combining with Immunotherapy: As the tumor microenvironment contributes to resistance, combining CDK inhibitors with immunotherapy is a rational approach. CDK4/6 inhibitors can increase tumor immunogenicity, potentially sensitizing them to immune checkpoint inhibitors. frontiersin.org The combination of CDK4/6 inhibitors with anti-PD-1/PD-L1 therapies has shown superior tumor control compared to monotherapy in some preclinical models and is being investigated in clinical trials. mdpi.comfrontiersin.org
Combining with Endocrine Therapy: In hormone receptor-positive (HR+) breast cancer, the combination of CDK4/6 inhibitors with endocrine therapy is a standard of care. mdpi.com Overcoming resistance in this context may involve a triple combination. Studies have shown that adding a CDK2 inhibitor to the combination of a CDK4/6 inhibitor and an estrogen receptor antagonist (like fulvestrant) can effectively suppress proliferation and induce apoptosis in resistant ER+ breast cancer cells. nih.gov
The following table details some of the ongoing research into combination therapies.
| Combination Strategy | Rationale | Example Compounds/Targets |
| Dual CDK Inhibition | Overcomes resistance driven by CDK2 activation. elifesciences.org | PF-06873600 (CDK2/4/6i), BLU-222 (CDK2i) + Ribociclib (CDK4/6i). surgeryresearchjournal.comonclive.com |
| CDK Inhibition + PI3K/AKT/mTOR Pathway Inhibition | Blocks a common compensatory signaling pathway. frontiersin.orge-century.us | PI3K inhibitors, AKT inhibitors (Ipatasertib), mTOR inhibitors (Everolimus). frontiersin.orgnih.gov |
| CDK Inhibition + Immunotherapy | Enhances anti-tumor immunity and overcomes immune evasion. mdpi.com | Pembrolizumab (Anti-PD-1), Avelumab (Anti-PD-L1). frontiersin.org |
| Triple Therapy (CDK2i + CDK4/6i + Endocrine Therapy) | Overcomes multiple resistance mechanisms in HR+ cancer. nih.gov | CDK2 inhibitor + Palbociclib (B1678290) + Fulvestrant (B1683766). nih.gov |
| CDK Inhibition + MAPK Pathway Inhibition | Synergistic effect in tumors with MAPK pathway activation. mdpi.com | ERK inhibitors. aacrjournals.org |
Compound and Drug Names Mentioned
| Name | Class/Target |
| Abemaciclib | CDK4/6 inhibitor |
| Avelumab | PD-L1 inhibitor |
| BLU-222 | CDK2 inhibitor |
| This compound | CDK2/4/6 inhibitor |
| Everolimus | mTOR inhibitor |
| Fulvestrant | Estrogen Receptor Antagonist |
| Ipatasertib | AKT inhibitor |
| Palbociclib | CDK4/6 inhibitor |
| Pembrolizumab | PD-1 inhibitor |
| PF-06873600 | CDK2/4/6 inhibitor |
| PF-07104091 | CDK2 inhibitor |
| Ribociclib | CDK4/6 inhibitor |
| THZ1 | CDK7 inhibitor |
| Vepdegestrant | PROTAC ER degrader |
Synergistic and Combination Therapeutic Modalities with Cdk2/4/6 in 1
Combination with Endocrine Therapies
The synergy between CDK4/6 inhibitors and endocrine therapy is a cornerstone of treatment for hormone receptor-positive (HR+) breast cancer. frontiersin.orgnih.gov Endocrine agents, such as selective estrogen receptor modulators (e.g., tamoxifen) and selective estrogen receptor degraders (e.g., fulvestrant), work by targeting the estrogen receptor (ER) signaling pathway, a key driver of proliferation in these cancers. aacrjournals.orgnih.gov The combination of CDK4/6 inhibitors with endocrine therapy has demonstrated significant improvements in progression-free survival in clinical trials for HR+/HER2- breast cancer. frontiersin.orgnih.govnih.gov
Preclinical studies have shown that combining a CDK4/6 inhibitor with tamoxifen (B1202) results in synergistic anti-proliferative effects in ER-positive breast cancer cell lines. nih.gov This combination can also enhance sensitivity to tamoxifen in ER-resistant cells. nih.gov Similarly, the combination of CDK4/6 inhibitors with fulvestrant (B1683766) has shown significant clinical benefit. frontiersin.orgaacrjournals.org The molecular basis for this synergy lies in the interconnectedness of the ER and cyclin D-CDK4/6 pathways; CCND1, which encodes cyclin D1, is a direct target of ER. nih.gov By simultaneously blocking both pathways, the combination therapy provides a more comprehensive inhibition of tumor cell proliferation.
Combination with Other Targeted Therapies (e.g., PI3K/AKT/mTOR, MEK, AURKA, ERK, CHEK1, CDK2, CDK7, HDAC inhibitors)
To counteract both intrinsic and acquired resistance to CDK4/6 inhibition, researchers are actively investigating combinations with other targeted therapies that modulate key signaling pathways involved in cell cycle control and survival.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. dovepress.comspandidos-publications.commdpi.com There is significant crosstalk between the PI3K/AKT/mTOR and CDK4/6 pathways, with cyclin D1 acting as a key node. dovepress.comspandidos-publications.comaacrjournals.org Preclinical studies have demonstrated that combining CDK4/6 inhibitors with PI3K/mTOR inhibitors can have synergistic effects, reducing cyclin D1 levels and enhancing the inhibition of mTORC1. dovepress.com This combination can be effective in overcoming resistance to CDK4/6 inhibitors, particularly in tumors with PIK3CA mutations. frontiersin.orgdovepress.com Dual inhibition of PI3K and CDK4/6 has been shown to induce tumor-infiltrating T-cell activation in preclinical models, suggesting an additional immunogenic effect. nih.gov
MAPK Pathway (RAF/MEK/ERK): The MAPK pathway is another crucial signaling route that promotes cell proliferation. mdpi.com Preclinical evidence supports the combination of CDK4/6 inhibitors with MEK or ERK inhibitors, particularly in tumors with RAS mutations. mdpi.comtargetedonc.com Concurrent treatment with a CDK4/6 inhibitor and an ERK inhibitor has been shown to synergistically suppress the growth of pancreatic ductal adenocarcinoma (PDAC) cell lines and organoids. nih.govaacrjournals.org This combination cooperatively blocks the compensatory upregulation of ERK signaling that can occur with CDK4/6 inhibition alone. nih.govaacrjournals.org
Other CDK Inhibitors (CDK2, CDK7): Resistance to selective CDK4/6 inhibitors can be driven by the activation of other cyclin-dependent kinases, most notably CDK2. elifesciences.orgaacrjournals.org Upregulation of cyclin E, which activates CDK2, is a known mechanism of resistance. elifesciences.orgnih.gov Therefore, combining a CDK4/6 inhibitor with a CDK2 inhibitor is a rational strategy to achieve a more complete cell cycle arrest and overcome resistance. elifesciences.orgascopubs.orgallenpress.com Preclinical data indicate that co-targeting CDK2 and CDK4/6 can synergistically impair cancer cell growth, induce apoptosis, and delay progression in resistant models. nih.gov The use of a pan-CDK inhibitor like flavopiridol (B1662207), which targets CDK1, 2, 4, 6, 7, and 9, has also been explored in combination therapies. mdpi.com Furthermore, selective CDK7 inhibition has been shown to suppress cell cycle progression and enhance apoptosis in therapy-resistant ER-positive breast cancer. ascopubs.org
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors represent another class of targeted agents that can be combined with CDK inhibitors. Research has shown a synergistic effect between the pan-CDK inhibitor flavopiridol and the HDAC inhibitor quisinostat (B1680408) in uveal metastatic melanoma cell lines, leading to inhibited cell proliferation and induced apoptosis. mdpi.com
Combination with Chemotherapeutic Agents
The combination of CDK4/6 inhibitors with traditional cytotoxic chemotherapy has been a subject of investigation, with some initial hypotheses suggesting potential antagonism due to the cell-cycle arresting nature of CDK4/6 inhibitors. aacrjournals.org However, multiple preclinical studies have demonstrated potent cooperation and synergistic effects. aacrjournals.orgbiorxiv.org
For instance, the combination of gemcitabine (B846) and cisplatin (B142131) with a CDK4/6 inhibitor has shown synergy in biliary tract cancer models both in vitro and in vivo. biorxiv.orgmdpi.com This triplet therapy was found to enhance efficacy by mitigating chemotherapy-related toxicity and preventing resistance mechanisms such as autophagy. biorxiv.orgmdpi.com Similarly, in certain contexts, CDK2 inhibitors have demonstrated robust activity in combination with chemotherapeutic agents like carboplatin (B1684641) and paclitaxel, sensitizing chemotherapy-resistant tumors to the combination. aacrjournals.org
Combination with Immunotherapy Approaches
Emerging evidence highlights the immunomodulatory effects of CDK4/6 inhibitors, providing a strong rationale for their combination with immunotherapy, particularly immune checkpoint inhibitors. aacrjournals.orgnih.govnih.gov CDK4/6 inhibitors can enhance anti-tumor immunity through several mechanisms, including increased tumor antigen presentation and the stimulation of effector T-lymphocyte activation. nih.gov
Preclinical Basis for Synergistic Efficacy in Diverse Malignancies
The preclinical rationale for combining Cdk2/4/6-IN-1 and other CDK inhibitors with various therapeutic agents extends across a wide range of cancers, driven by the fundamental role of cell cycle dysregulation in tumorigenesis.
| Cancer Type | Combination Therapy | Preclinical Finding |
| Breast Cancer (ER+) | CDK4/6i + Endocrine Therapy (Tamoxifen, Fulvestrant) | Synergistic antiproliferative effects and overcoming endocrine resistance. aacrjournals.orgnih.govnih.govnih.gov |
| CDK4/6i + CDK2i + Endocrine Therapy | Synergistically impairs growth, induces apoptosis, and delays progression in resistant models. nih.gov | |
| CDK4/6i + PI3K/mTORi | Synergistic effect in Rb-proficient TNBC, inducing cell-cycle arrest and apoptosis. nih.gov | |
| Pancreatic Cancer | CDK4/6i + ERKi | Synergistically suppresses growth by blocking compensatory ERK upregulation. nih.govaacrjournals.orgmdpi.com |
| CDK4/6i + MEKi | Potent cooperation, leading to synergistic inhibition of tumor cell growth. oncotarget.com | |
| CDK4/6i + miR-21 knockdown | Synergistic blocking of proliferation and induction of apoptosis. mdpi.com | |
| Biliary Tract Cancer | CDK4/6i + Gemcitabine/Cisplatin | Synergistic efficacy in vitro and in vivo by overcoming autophagy-mediated resistance. biorxiv.orgmdpi.com |
| Melanoma (Uveal) | pan-CDKi (Flavopiridol) + HDACi (Quisinostat) | Synergistic inhibition of proliferation and induction of apoptosis. mdpi.com |
| Melanoma (NRAS-mutant) | CDK4/6i + MEKi | Synergy observed, inducing senescence and tumor regression. targetedonc.com |
| Ovarian/Endometrial Cancer | CDK2i + Carboplatin/Paclitaxel | Renders chemotherapy-resistant tumors sensitive to the combination. aacrjournals.org |
This extensive preclinical evidence underscores the broad potential of combination strategies involving CDK inhibitors to address therapeutic challenges and improve outcomes for patients with a variety of cancers.
Biomarker Discovery and Translational Implications for Cdk2/4/6 in 1 Research
Identification of Predictive Biomarkers for Response
Predictive biomarkers are critical for identifying patient populations most likely to benefit from Cdk2/4/6-IN-1 therapy. Research in this area is largely informed by the known mechanisms of resistance to CDK4/6 inhibitors, as the dual targeting of CDK2 is designed to overcome this resistance.
A primary predictive biomarker for response to Cdk2/4/6 inhibitors is the amplification or overexpression of Cyclin E1 (CCNE1). aacrjournals.orgnih.gov Activation of the Cyclin E-CDK2 pathway is a key mechanism for bypassing CDK4/6 inhibition. aacrjournals.org Therefore, tumors with high levels of Cyclin E1 are predicted to be more sensitive to a Cdk2/4/6 inhibitor than to a selective CDK4/6 inhibitor. Preclinical studies on compounds like TY-0540, a potent CDK2/4/6 inhibitor, have shown that tumor cell lines with CCNE1 amplification, such as OVCAR3 and HCC1806, are highly sensitive to treatment. aacrjournals.org
Another critical determinant of response is the status of the Retinoblastoma protein (RB1). A functional RB1 is necessary for the efficacy of CDK4/6 inhibitors. amegroups.org While loss of RB1 function confers resistance to selective CDK4/6 inhibitors, the role of RB1 status in predicting response to a Cdk2/4/6 inhibitor is an area of active investigation. Preclinical data on CDK2 inhibitors suggest they may be effective in both RB-proficient and RB-deficient settings, which could broaden the potential patient population for Cdk2/4/6 inhibitors. onclive.com
Furthermore, the expression of c-Myc, a proto-oncogene that can be activated by CDK2 and CDK4/6, is being explored as a predictive biomarker. nih.gov Upregulation of c-Myc has been observed in cell lines resistant to the CDK4/6 inhibitor palbociclib (B1678290). nih.gov Research on the CDK2/4/6 inhibitor PF-06873600 suggests that MYC activity could predict efficacy across various cell lineages. nih.gov
| Biomarker | Predicted Response to this compound | Rationale |
| CCNE1 Amplification/Overexpression | Increased Sensitivity | Overcomes CDK4/6 inhibitor resistance driven by Cyclin E-CDK2 activation. aacrjournals.orgnih.govaacrjournals.org |
| Functional RB1 | Sensitivity | While essential for CDK4/6 inhibition, the impact of RB1 loss on Cdk2/4/6 inhibition is under investigation. amegroups.orgonclive.com |
| High c-Myc Expression | Potential Sensitivity | May indicate tumors reliant on pathways that can be effectively targeted by dual CDK2/4/6 inhibition. nih.govnih.gov |
Identification of Prognostic Biomarkers for Outcome
Prognostic biomarkers provide information about the likely course of the cancer, independent of the treatment received. While much of the current research focuses on predictive and resistance biomarkers for CDK inhibitors, some of these markers also have prognostic implications.
High expression of Cyclin E1 has been associated with a poorer prognosis in breast cancer. cancer.gov This is likely due to its role in driving cell cycle progression and its association with resistance to endocrine therapy and CDK4/6 inhibitors. mdpi.com Therefore, in a broader context, elevated Cyclin E1 levels may indicate a more aggressive disease phenotype.
Similarly, loss of the tumor suppressor RB1 is a known negative prognostic factor in several cancers. In the context of CDK inhibitor therapy, while it is a predictive marker of resistance to CDK4/6 inhibitors, its presence or absence has broader implications for tumor behavior and patient outcomes. nih.gov
Characterization of Biomarkers of Acquired Resistance
A primary therapeutic goal for this compound is to overcome acquired resistance to selective CDK4/6 inhibitors. The biomarkers of this resistance are therefore central to defining the therapeutic niche for this class of drugs.
The most well-characterized mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of the Cyclin E-CDK2 pathway. aacrjournals.orgnih.gov This allows cancer cells to bypass the G1 checkpoint block imposed by CDK4/6 inhibition. Therefore, the emergence of CCNE1 amplification or Cyclin E1 overexpression during or after treatment with a CDK4/6 inhibitor is a key biomarker of acquired resistance that this compound is designed to target.
Loss-of-function mutations in RB1 are another established mechanism of acquired resistance to CDK4/6 inhibitors. amegroups.org Tumors that lose functional RB1 are no longer dependent on CDK4/6 for cell cycle progression. The efficacy of a Cdk2/4/6 inhibitor in this context is an important area of ongoing research.
Other potential biomarkers of acquired resistance that may be relevant for this compound therapy include alterations in other cell cycle proteins and activation of bypass signaling pathways. For instance, amplification of CDK6 has been observed in cell lines with acquired resistance to the CDK4/6 inhibitor abemaciclib. amegroups.org
| Biomarker of Acquired Resistance to CDK4/6 Inhibitors | Implication for this compound Therapy |
| Upregulation of Cyclin E-CDK2 Pathway | Primary target for this compound to overcome resistance. aacrjournals.orgnih.gov |
| RB1 Loss of Function | Potential therapeutic niche, though efficacy is under investigation. amegroups.org |
| CDK6 Amplification | This compound may be effective due to its direct inhibition of CDK6. amegroups.org |
Preclinical Models for Biomarker Validation
The validation of these biomarkers is heavily reliant on robust preclinical models that accurately recapitulate human disease and the development of drug resistance.
Cell line models are a fundamental tool in this research. Scientists have developed palbociclib-resistant breast cancer cell lines, such as MCF7-R, T47D-R, and HCC1428-R, by exposing the parental cells to increasing concentrations of the drug over time. aacrjournals.org These resistant cell lines often exhibit key biomarkers of resistance, such as increased Cyclin E1 expression, and are used to test the efficacy of new compounds like this compound. For example, the CDK2/4/6 inhibitor TY-0540 has shown potent inhibition of proliferation in palbociclib-resistant T47D-R and HCC1428-R cells. aacrjournals.org
Cell-derived xenograft (CDX) models involve the implantation of these cancer cell lines into immunodeficient mice. These models allow for the in vivo evaluation of drug efficacy and biomarker expression. For instance, a palbociclib-resistant MCF7 CDX model was developed to demonstrate that TY-0540 could suppress tumor growth in a setting of acquired resistance. aacrjournals.org
Patient-derived xenograft (PDX) models are created by implanting tumor fragments from a patient directly into mice. These models are considered to better represent the heterogeneity and complexity of human tumors. PDX models are being used to assess the in vivo efficacy of Cdk2/4/6 inhibitors and to correlate treatment response with the genomic and proteomic profiles of the original patient tumors, providing a powerful tool for biomarker validation. aacrjournals.org
| Preclinical Model | Application in this compound Research |
| Resistant Cell Lines (e.g., MCF7-R, T47D-R) | In vitro testing of efficacy against CDK4/6 inhibitor resistance; mechanistic studies of resistance. aacrjournals.org |
| Cell-Derived Xenografts (CDX) | In vivo validation of drug efficacy in resistant tumors and assessment of pharmacodynamic markers. aacrjournals.org |
| Patient-Derived Xenografts (PDX) | Evaluating efficacy in models that closely mimic human tumor biology and heterogeneity; biomarker discovery and validation. aacrjournals.org |
Therapeutic Niches and Future Research Directions
The primary therapeutic niche for this compound and similar compounds is in the treatment of cancers that have developed resistance to selective CDK4/6 inhibitors. acs.org By targeting CDK2, these inhibitors aim to restore cell cycle control in tumors that have become reliant on this bypass pathway. This is particularly relevant for HR+/HER2- breast cancer patients who have progressed on first-line CDK4/6 inhibitor therapy.
Future research directions will focus on several key areas. Firstly, the precise identification of patient populations who will derive the most benefit from a Cdk2/4/6 inhibitor is paramount. This will involve the clinical validation of the predictive biomarkers identified in preclinical studies, such as CCNE1 amplification and c-Myc expression.
Secondly, exploring the efficacy of Cdk2/4/6 inhibitors in other tumor types is a promising avenue. Cancers with high levels of Cyclin E expression and a dependency on CDK2, such as certain ovarian and endometrial cancers, may be particularly susceptible to this class of drugs. nih.gov
Finally, the development of combination therapies will be crucial. Investigating the synergy between this compound and other targeted agents, such as PI3K or mTOR inhibitors, or with immunotherapy, could lead to more durable responses and overcome additional resistance mechanisms. The potential for Cdk2/4/6 inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity is an exciting area for future investigation. frontiersin.org
Q & A
Q. What methodologies are recommended for assessing the inhibitory efficacy of Cdk2/4/6-IN-1 in vitro?
To evaluate inhibitory efficacy, researchers should:
- Use steady-state kinetic assays to measure enzyme activity inhibition, ensuring substrate concentrations are below the Michaelis constant (Km) to avoid saturation effects .
- Employ dose-response curves to calculate half-maximal inhibitory concentrations (IC50), with triplicate measurements to ensure reproducibility .
- Include positive controls (e.g., known CDK inhibitors like palbociclib) and negative controls (e.g., DMSO-only treatments) to validate assay specificity .
Q. What experimental controls are essential when evaluating this compound’s selectivity across CDK2, CDK4, and CDK6 isoforms?
Key controls include:
- Isoform-specific substrates : Use distinct peptide substrates for each CDK isoform (e.g., histone H1 for CDK2, Rb protein for CDK4/6) to isolate isoform activity .
- Off-target profiling : Test this compound against unrelated kinases (e.g., MAPK, AKT) to confirm selectivity .
- ATP competition assays : Vary ATP concentrations to determine if inhibition is ATP-competitive, which impacts downstream mechanistic interpretations .
Q. How should researchers determine dosing regimens for this compound in preclinical in vivo studies?
- Conduct pharmacokinetic (PK) studies to establish plasma half-life, bioavailability, and tissue distribution.
- Use allometric scaling from in vitro IC50 values to estimate initial doses, adjusting based on toxicity endpoints (e.g., body weight loss >20%) .
- Validate efficacy via tumor volume measurements in xenograft models, comparing treated vs. vehicle groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across experimental setups?
Discrepancies often arise from methodological variations. To address this:
- Standardize assay conditions : Control pH, temperature, and ionic strength, as these influence kinase conformation and inhibitor binding .
- Apply global fitting models : Use software like GraphPad Prism to analyze binding data with nonlinear regression, accounting for tight-binding inhibitor behavior .
- Cross-validate with orthogonal techniques : Compare surface plasmon resonance (SPR) data with enzymatic assays to distinguish true affinity from assay artifacts .
Q. What strategies optimize this compound use in combination therapies to overcome compensatory pathway activation in cancer models?
- Mechanistic synergy screens : Test this compound with inhibitors of downstream pathways (e.g., PI3K/AKT/mTOR) using Bliss independence or Chou-Talalay models to quantify synergy .
- Transcriptomic profiling : Perform RNA sequencing on treated tumors to identify compensatory gene networks (e.g., CDK1 upregulation) for targeted co-inhibition .
- Dynamic dosing : Implement staggered administration schedules to minimize toxicity while maintaining pathway suppression .
Q. How can computational approaches validate this compound’s allosteric binding mechanisms when structural data is limited?
- Molecular dynamics (MD) simulations : Simulate CDK-inhibitor complexes to predict binding pockets and conformational changes .
- Free-energy perturbation (FEP) : Calculate relative binding energies of this compound analogs to identify critical residues for allostery .
- Machine learning : Train models on kinase-inhibitor datasets to predict allosteric sites and validate with mutagenesis studies .
Methodological Frameworks
Q. What frameworks ensure rigorous experimental design for this compound studies?
Apply the FINER criteria :
- Feasible : Align sample size and resources with study scope (e.g., ≥3 biological replicates per condition) .
- Novel : Compare results to existing CDK4/6 inhibitors (e.g., abemaciclib) to highlight mechanistic distinctions .
- Ethical : Adhere to institutional guidelines for animal welfare and data transparency .
Q. How should researchers prioritize follow-up studies when this compound shows unexpected off-target effects?
- Chemical proteomics : Use affinity-based pull-down assays with this compound baits to identify unintended targets .
- Phenotypic rescue experiments : Knock down suspected off-targets (e.g., using siRNA) to confirm contribution to observed effects .
- Structure-activity relationship (SAR) analysis : Modify inhibitor scaffolds to eliminate off-target binding while retaining CDK potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
